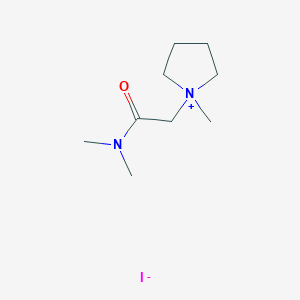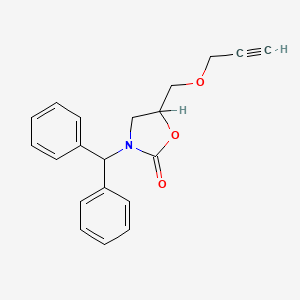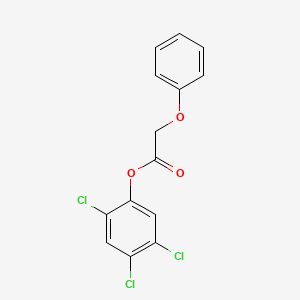
2,4,5-Trichlorophenyl phenoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Trichlorophenyl phenoxyacetate is a chemical compound known for its applications in various fields, including agriculture and industry. It is a derivative of phenoxyacetic acid and is characterized by the presence of three chlorine atoms attached to the phenyl ring. This compound is often studied for its herbicidal properties and its role in the synthesis of other chemical agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trichlorophenyl phenoxyacetate typically involves the reaction of 2,4,5-trichlorophenol with phenoxyacetic acid. The reaction is carried out under controlled conditions to ensure the proper formation of the ester linkage. Common reagents used in this synthesis include chloroacetic acid and a base such as sodium hydroxide. The reaction is usually conducted in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. Temperature control and the use of catalysts can also play a significant role in enhancing the efficiency of the industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2,4,5-Trichlorophenyl phenoxyacetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less chlorinated phenoxyacetates.
Aplicaciones Científicas De Investigación
2,4,5-Trichlorophenyl phenoxyacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and herbicides.
Biology: The compound is studied for its effects on plant growth and development, particularly its herbicidal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, although its toxicity limits its direct application.
Industry: It is used in the production of herbicides and other agrochemicals, contributing to pest control and crop management.
Mecanismo De Acción
The mechanism of action of 2,4,5-Trichlorophenyl phenoxyacetate involves its interaction with specific molecular targets in plants. It acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled growth and eventually the death of the plant. The compound disrupts normal cellular processes by binding to auxin receptors, triggering a cascade of events that result in the overproduction of ethylene and abscisic acid, leading to plant senescence and death.
Comparación Con Compuestos Similares
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar auxin-mimicking properties.
4-Chlorophenoxyacetic acid: A less chlorinated derivative with similar applications but lower toxicity.
2-Methyl-4-chlorophenoxyacetic acid: Used as a herbicide and plant growth regulator.
Uniqueness: 2,4,5-Trichlorophenyl phenoxyacetate is unique due to its high chlorination, which enhances its herbicidal potency but also increases its toxicity. This makes it more effective in certain applications but also raises environmental and health concerns.
Propiedades
Número CAS |
17859-53-9 |
|---|---|
Fórmula molecular |
C14H9Cl3O3 |
Peso molecular |
331.6 g/mol |
Nombre IUPAC |
(2,4,5-trichlorophenyl) 2-phenoxyacetate |
InChI |
InChI=1S/C14H9Cl3O3/c15-10-6-12(17)13(7-11(10)16)20-14(18)8-19-9-4-2-1-3-5-9/h1-7H,8H2 |
Clave InChI |
JNTRIYGIZHNYBS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC(=O)OC2=CC(=C(C=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



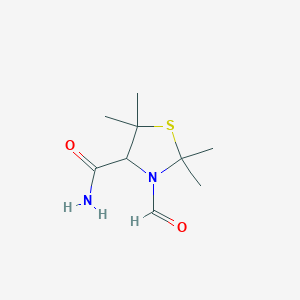
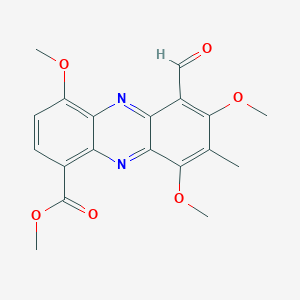
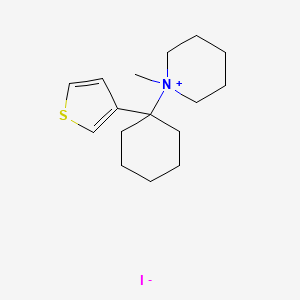
![2-[(2,5-Dimethoxyphenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14701701.png)
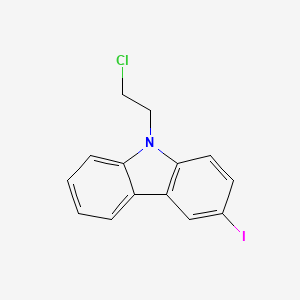
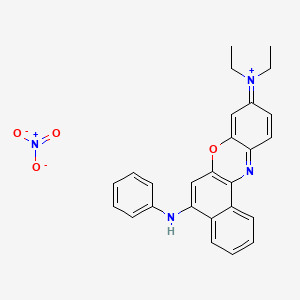

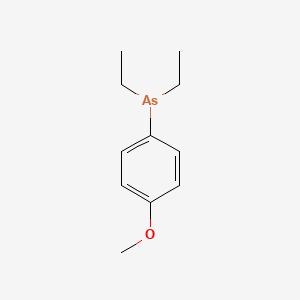
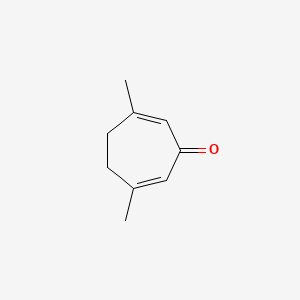
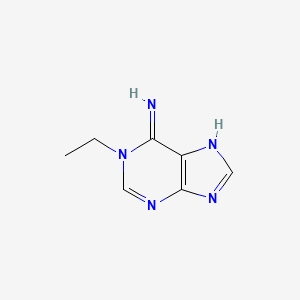
![Bicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14701753.png)
